molecular formula C10H14N2O B2914334 2-Amino-4-phenylbutanamide CAS No. 85808-34-0

2-Amino-4-phenylbutanamide

Cat. No.: B2914334
CAS No.: 85808-34-0
M. Wt: 178.235
InChI Key: XSJXYGRSPMLWNS-UHFFFAOYSA-N
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Description

2-Amino-4-phenylbutanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .

Future Directions

While specific future directions for 2-Amino-4-phenylbutanamide are not mentioned in the search results, the field of therapeutic peptides is rapidly evolving, with advancements in deep learning combined with reinforcement learning stimulating innovations .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within microbial cells .

Biochemical Pathways

The exact biochemical pathways affected by 2-Amino-4-phenylbutanamide are currently unknown. Given the potential antimicrobial activity of similar compounds , it’s possible that it interferes with essential microbial metabolic pathways

Result of Action

Based on the potential antimicrobial activity of related compounds , it may lead to the disruption of microbial cell function and ultimately cell death.

Action Environment

Factors such as pH, temperature, and presence of other substances could potentially affect its activity

Properties

IUPAC Name

2-amino-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXYGRSPMLWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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